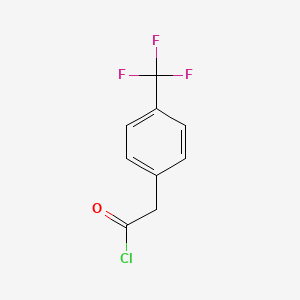

4-(Trifluoromethyl)phenylacetyl chloride

描述

Significance of Arylacetyl Chlorides in Organic Synthesis

Arylacetyl chlorides are a class of organic compounds characterized by a carbonyl chloride group attached to a benzyl (B1604629) carbon. They are highly reactive acylating agents, readily participating in nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and arenes. This reactivity makes them crucial intermediates in the synthesis of esters, amides, and ketones, which are foundational structures in many pharmaceuticals, agrochemicals, and materials. Their utility lies in their ability to introduce the arylacetyl motif into a molecule, often serving as a key step in the construction of more complex molecular architectures.

Role of Trifluoromethylation in Chemical Research

The introduction of a trifluoromethyl (-CF3) group into an organic molecule, a process known as trifluoromethylation, can dramatically alter its physical, chemical, and biological properties. The high electronegativity of the fluorine atoms in the -CF3 group imparts a strong electron-withdrawing effect, which can influence the reactivity of nearby functional groups.

In the realm of medicinal chemistry, the trifluoromethyl group is often incorporated into drug candidates to enhance their metabolic stability, bioavailability, and binding affinity to biological targets. mdpi.com The C-F bond is significantly stronger than a C-H bond, making the -CF3 group resistant to metabolic degradation. Furthermore, the lipophilicity of the trifluoromethyl group can improve a drug's ability to cross cell membranes. mdpi.com

Historical Context of 4-(Trifluoromethyl)phenylacetyl Chloride in Synthetic Chemistry

Research Gaps and Future Directions for this compound

While this compound is a valuable reagent, there are still areas for further exploration. The development of more sustainable and cost-effective methods for its synthesis, potentially avoiding harsh chlorinating agents, remains an area of interest.

Future research is likely to focus on expanding the applications of this building block in the design of novel pharmaceuticals and functional materials. hovione.comikprress.org The unique electronic properties conferred by the trifluoromethyl group can be exploited to fine-tune the characteristics of new materials for applications in electronics and optics. In medicinal chemistry, the continued exploration of new drug candidates incorporating the 4-(trifluoromethyl)phenylacetyl moiety is expected, driven by the proven benefits of trifluoromethylation in drug design. mdpi.comhovione.com The development of novel catalysts and reaction conditions that enable more selective and efficient reactions of this compound will also be a key area of future research.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆ClF₃O |

| Molecular Weight | 222.59 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 230.6 ± 40.0 °C (Predicted) |

| Density | 1.355 ± 0.06 g/cm³ (Predicted) |

| CAS Number | 74426-51-0 |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the treatment of its corresponding carboxylic acid, 4-(trifluoromethyl)phenylacetic acid, with a chlorinating agent.

General Reaction Scheme:

| Reactant 1 | Reagent | Conditions | Product |

| 4-(Trifluoromethyl)phenylacetic acid | Thionyl chloride (SOCl₂) | Reflux | This compound |

| 4-(Trifluoromethyl)phenylacetic acid | Oxalyl chloride ((COCl)₂) | Catalytic DMF, Room Temperature | This compound |

Structure

3D Structure

属性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-8(14)5-6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMKUFMLPHQPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564286 | |

| Record name | [4-(Trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74426-51-0 | |

| Record name | [4-(Trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(trifluoromethyl)phenyl]acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Trifluoromethyl Phenylacetyl Chloride

Established Synthetic Routes for 4-(Trifluoromethyl)phenylacetyl Chloride

This compound is a valuable acylating agent in organic synthesis. Its preparation predominantly involves the conversion of the corresponding carboxylic acid, 4-(trifluoromethyl)phenylacetic acid, using a variety of chlorinating agents. The choice of reagent and reaction conditions can be tailored to achieve high yields and purity.

Precursor Compounds and Starting Materials

The primary precursor for the synthesis of this compound is 4-(trifluoromethyl)phenylacetic acid . This starting material is commercially available from various chemical suppliers. The selection of the chlorinating agent is a critical aspect of the synthesis. Commonly employed reagents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). These reagents are effective in converting the carboxylic acid to the highly reactive acid chloride. Solvents for this reaction are typically inert aprotic solvents such as dichloromethane (B109758) (DCM), chloroform (B151607), or benzene (B151609) to prevent unwanted side reactions.

Reaction Conditions and Catalysis

The conversion of 4-(trifluoromethyl)phenylacetic acid to its acid chloride can be achieved under various conditions. A widely used method involves the reaction with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This reaction is typically carried out in a solvent like dichloromethane at room temperature. The DMF acts as a catalyst by forming a Vilsmeier reagent, which is a more reactive electrophile. For instance, a reported synthesis describes the treatment of 4-(trifluoromethyl)phenylacetic acid with thionyl chloride in dichloromethane with a catalytic amount of DMF at 23 °C, reportedly achieving a high yield.

Alternatively, oxalyl chloride can be employed as the chlorinating agent. Reactions with oxalyl chloride are often performed in solvents like benzene or dichloromethane. These reactions can proceed at room temperature or with gentle heating and may also be catalyzed by DMF. The choice between thionyl chloride and oxalyl chloride can depend on the desired purity of the final product, as the byproducts of the oxalyl chloride reaction (CO and CO₂) are gaseous and easily removed.

The reaction progress can be monitored by the cessation of gas evolution (HCl when using thionyl chloride, or CO, CO₂, and HCl with oxalyl chloride). The reaction time can vary from a few hours to overnight, depending on the scale and specific conditions.

| Precursor | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-(Trifluoromethyl)phenylacetic acid | Thionyl chloride | DMF (catalytic) | Dichloromethane | 23 | Not specified | ~100 |

| Phenylacetic acid (analogous) | Oxalyl chloride | None | Benzene | Reflux | 2 | 74 |

| Phenylacetic acid (analogous) | Phosphorus trichloride | None | None, then Benzene | Steam bath | 1 | Not specified |

Purification and Isolation Techniques

Upon completion of the reaction, the primary purification step involves the removal of the excess chlorinating agent and the solvent. This is typically achieved through distillation under reduced pressure. For instance, after reacting phenylacetic acid with thionyl chloride, the excess reagent is distilled off under reduced pressure to yield the crude phenylacetyl chloride.

Further purification can be achieved by vacuum distillation of the crude product. The boiling point of the product will depend on the applied pressure. For analogous compounds like phenylacetyl chloride, a boiling point of 100 °C at 12 mmHg has been reported bath.ac.uk.

In cases where the crude product contains non-volatile impurities, other purification methods such as crystallization or column chromatography may be employed, although distillation is the most common technique for acyl chlorides. It is crucial to perform all purification steps under anhydrous conditions to prevent hydrolysis of the highly reactive acid chloride back to the carboxylic acid.

Acylation Reactions Involving this compound

As a reactive acylating agent, this compound readily participates in nucleophilic acyl substitution reactions with various nucleophiles, most notably alcohols and amines, to form the corresponding esters and amides. These reactions are fundamental in the synthesis of a wide range of organic molecules.

Esterification Reactions with Alcohols

This compound reacts with primary and secondary alcohols to form esters. The reaction is typically rapid and exothermic. The general procedure involves adding the acyl chloride to the alcohol, often in the presence of a base to neutralize the hydrogen chloride byproduct.

Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270). The reaction is usually carried out in an inert aprotic solvent like dichloromethane, tetrahydrofuran (B95107) (THF), or chloroform at room temperature or below (e.g., 0 °C) to control the reaction rate. For example, a general method for the esterification of an alcohol involves reacting it with an acyl chloride in the presence of triethylamine in a suitable solvent researchgate.net. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the amine hydrochloride salt and any unreacted starting materials. The ester product is then isolated by extraction and purified by methods such as column chromatography or distillation. While specific examples for this compound are not extensively detailed in readily available literature, its reactivity is analogous to other phenylacetyl chlorides.

| Alcohol | Base | Solvent | Temperature (°C) | Product |

| Primary Alcohol (general) | Triethylamine/Pyridine | Dichloromethane/THF | 0 - Room Temp. | 4-(Trifluoromethyl)phenylacetate ester |

| Secondary Alcohol (general) | Triethylamine/Pyridine | Dichloromethane/THF | 0 - Room Temp. | 4-(Trifluoromethyl)phenylacetate ester |

| (±)-trans-[2-(4-morpholinyl)]cyclohexanol (with Phenylacetyl chloride) | None specified (reflux) | Chloroform | Reflux | Corresponding ester |

Amidation Reactions with Amines

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding amides. This amidation reaction is generally very facile and often proceeds vigorously. Similar to esterification, a base is typically used to scavenge the HCl generated during the reaction. Often, an excess of the amine reactant itself can serve as the base.

The reaction is commonly performed by adding the acyl chloride to a solution of the amine in an inert solvent such as dichloromethane, THF, or N-methyl-2-pyrrolidone (NMP). The reaction temperature is often kept low initially (e.g., 0 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature.

For instance, a general procedure for the amidation of acid chlorides with primary amines involves stirring the reactants with triethylamine in a solvent like Cyrene™ at 0 °C and then warming to room temperature bath.ac.uk. The product amide often precipitates from the reaction mixture upon the addition of water, simplifying the isolation process. In other cases, standard workup procedures involving extraction and purification by crystallization or column chromatography are employed. A study on the amidation of various acid chlorides with ammonium (B1175870) chloride in NMP at 120 °C demonstrated good to excellent yields of the corresponding primary amides libretexts.org.

| Amine | Base | Solvent | Temperature (°C) | Product |

| Primary Amine (general) | Triethylamine or excess amine | Dichloromethane/THF | 0 - Room Temp. | N-substituted 2-(4-(trifluoromethyl)phenyl)acetamide |

| Secondary Amine (general) | Triethylamine or excess amine | Dichloromethane/THF | 0 - Room Temp. | N,N-disubstituted 2-(4-(trifluoromethyl)phenyl)acetamide |

| Ammonium Chloride (general) | None (NMP as solvent/base) | NMP | 120 | 2-(4-(Trifluoromethyl)phenyl)acetamide |

Reactions with Nucleophilic Reagents

As an acyl chloride, this compound is expected to be a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. The electron-withdrawing nature of the trifluoromethyl group at the para position of the phenyl ring would further enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.

Common nucleophiles such as alcohols, amines, and thiols would react with this compound to form the corresponding esters, amides, and thioesters, respectively. These reactions typically proceed via a nucleophilic addition-elimination mechanism. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, and the carbonyl group is reformed. These reactions are generally exothermic and often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

Formation of Derivatives Utilizing this compound

The reactivity of this compound makes it a valuable building block for the synthesis of a variety of more complex molecules.

Synthesis of Ketones and Diketones

Ketones can be synthesized from this compound through several established methods. One of the most common is the Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to form an aryl ketone. The trifluoromethylphenylacetyl group would be introduced onto the aromatic ring of the substrate.

Organometallic reagents, such as organocuprates (Gilman reagents), are also effective for the synthesis of ketones from acyl chlorides. The reaction of this compound with a lithium dialkylcuprate would yield a ketone with the formation of a new carbon-carbon bond.

The synthesis of β-diketones (1,3-diketones) could potentially be achieved through a Claisen condensation-type reaction. This would involve the acylation of a ketone enolate with this compound. The resulting β-diketone would contain the 4-(trifluoromethyl)phenylacetyl moiety.

Cyclization Reactions

This compound can serve as a precursor for various cyclization reactions to form heterocyclic compounds. For instance, intramolecular Friedel-Crafts acylation of a substrate containing both the this compound group and a suitably positioned aromatic ring could lead to the formation of cyclic ketones, such as tetralones or indanones.

Furthermore, derivatives of this compound could be utilized in Bischler-Napieralski or Pictet-Spengler type reactions for the synthesis of nitrogen-containing heterocycles like isoquinolines and β-carbolines, which are important scaffolds in medicinal chemistry. These reactions would typically involve the initial formation of an amide from this compound and a phenethylamine (B48288) or tryptamine (B22526) derivative, followed by an acid-catalyzed cyclization.

Preparation of Functionalized Aromatic Systems

The primary method for using this compound to prepare functionalized aromatic systems is the Friedel-Crafts acylation reaction. This reaction attaches the 4-(trifluoromethyl)phenylacetyl group to an aromatic substrate, creating a new ketone. The resulting ketone can then be a versatile intermediate for further functionalization. For example, the carbonyl group can be reduced to a methylene (B1212753) group via a Clemmensen or Wolff-Kishner reduction, resulting in a 1-aryl-2-(4-trifluoromethylphenyl)ethane derivative. Alternatively, the ketone can undergo various alpha-functionalization reactions or be used in condensation reactions to build more complex aromatic systems.

Mechanistic Studies of Reactions Involving this compound

The nucleophilic acyl substitution reactions are expected to proceed through a tetrahedral intermediate, as previously mentioned. The rate of these reactions would be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

For Friedel-Crafts acylation, the mechanism involves the initial formation of a highly electrophilic acylium ion, [4-(CF₃)C₆H₄CH₂CO]⁺, through the interaction of the acyl chloride with a Lewis acid. This acylium ion then acts as the electrophile in the electrophilic aromatic substitution reaction with the aromatic substrate. The reaction proceeds via a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A final deprotonation step restores the aromaticity of the ring and yields the ketone product. The role of the trifluoromethyl group would be to deactivate the phenyl ring of the acyl chloride itself towards electrophilic attack, thus preventing self-condensation side reactions.

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Introduction of Trifluoromethyl Group via 4-(Trifluoromethyl)phenylacetyl Chloride

This compound serves as a powerful acylating agent, enabling the incorporation of the 4-(trifluoromethyl)phenylacetyl group into various molecular scaffolds. This is distinct from reagents that introduce a bare trifluoromethyl (-CF₃) group; instead, this compound delivers a larger, functionalized moiety that significantly alters the parent molecule's characteristics. The primary reaction involves the nucleophilic acyl substitution, where the chlorine atom is displaced by nucleophiles such as alcohols, amines, or carbon nucleophiles.

Impact on Chemical Reactivity and Selectivity

The presence of the trifluoromethyl (-CF₃) group on the phenyl ring has a profound impact on the reactivity of the acyl chloride. The -CF₃ group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon. This increased reactivity makes this compound a highly efficient acylating agent, often reacting readily with a wide range of nucleophiles under mild conditions.

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl group is a highly sought-after substituent in the design of bioactive molecules. nih.gov Its inclusion can enhance several key properties of a drug or agrochemical candidate, including:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes in the body. This can increase the half-life and bioavailability of a drug.

Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable electrostatic interactions with biological targets like proteins and enzymes, potentially increasing the potency of the compound.

Molecules containing the trifluoromethyl moiety are prevalent in pharmaceuticals and agrochemicals. nih.gov By providing a reliable method to introduce the 4-(trifluoromethyl)phenylacetyl group, this reagent serves as a critical building block for synthesizing novel compounds with potentially enhanced efficacy and improved pharmacokinetic profiles.

Use in Complex Molecule Synthesis

Beyond simple acylation, this compound is a strategic starting material for constructing more elaborate molecular architectures, including various heterocyclic systems.

Building Blocks for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, form the structural core of a vast number of pharmaceuticals and natural products. researchgate.net this compound can be used to synthesize precursors for cyclization reactions that form these rings.

A common strategy involves a two-step process:

Acylation: The acyl chloride is reacted with a molecule containing a suitable functional group (e.g., a β-ketoester or a malonic ester derivative) to form an intermediate.

Cyclization: This intermediate, now containing the 4-(trifluoromethyl)phenylacetyl moiety, is then reacted with a bidentate nucleophile (a molecule with two nucleophilic sites) to form the heterocyclic ring.

This approach allows for the synthesis of a variety of trifluoromethyl-substituted heterocycles. researchgate.net

Table 2: Examples of Heterocyclic Systems Synthesizable from Trifluoromethylated Precursors

| Heterocycle Class | Bidentate Nucleophile Example |

|---|---|

| Pyrazoles | Hydrazine (H₂NNH₂) |

| Pyrimidines | Urea (H₂NCONH₂) or Thiourea (H₂NCSNH₂) |

| 1,5-Benzodiazepines | o-Phenylenediamine |

| 1,5-Benzothiazepines | o-Aminothiophenol |

This table illustrates general synthetic strategies for forming heterocycles from precursors that can be derived from this compound. researchgate.net

Intermediate in Natural Product Synthesis

While this compound is a synthetic building block not found in nature, it is a valuable tool for the synthesis of complex molecules, including analogs and derivatives of natural products. nih.gov The synthesis of natural products often involves the assembly of complex carbon skeletons, and reagents like this acyl chloride can be used to introduce specific, functionalized fragments. Its application is more common in creating novel, biologically active molecules inspired by natural products rather than in the total synthesis of the natural products themselves, as the trifluoromethyl group is exceptionally rare in nature. nih.govnih.gov

Stereochemical Aspects of Reactions with this compound

It is crucial to distinguish this compound from chiral derivatizing agents like α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. chemimpex.com this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and is not optically active.

However, it plays a significant role in stereochemistry when it reacts with chiral molecules, such as a racemic mixture of a chiral amine or alcohol. In such a reaction, the achiral acyl chloride reacts with both enantiomers ((R) and (S)) of the chiral substrate to form two different products. These products are diastereomers —stereoisomers that are not mirror images of each other.

R-Substrate + Achiral Reagent → (R)-Product S-Substrate + Achiral Reagent → (S)-Product

Because diastereomers have different physical properties (e.g., boiling points, melting points, and solubility), they can often be separated using standard laboratory techniques like chromatography. nih.govnih.gov Once separated, the acyl group can be chemically removed to yield the individual, pure enantiomers of the original substrate. This process, known as chiral resolution, makes this compound a useful tool for the separation of enantiomers. nih.gov

Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis of 4-(Trifluoromethyl)phenylacetyl Chloride

A full spectroscopic analysis is crucial for the unambiguous identification and characterization of a chemical compound. This typically involves a combination of techniques that probe the molecule's nuclear and electronic structure, as well as its vibrational modes and mass-to-charge ratio.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Detailed ¹H NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for the aromatic and methylene (B1212753) protons of this compound, are not available in the public domain.

Specific chemical shifts for the carbonyl, aromatic, methylene, and trifluoromethyl carbons of this compound have not been reported in accessible literature.

While ¹⁹F NMR is a critical technique for characterizing fluorinated compounds, the specific chemical shift and coupling information for the trifluoromethyl group in this compound are not publicly documented.

The characteristic vibrational frequencies (in cm⁻¹) for key functional groups in this compound, such as the carbonyl (C=O) stretch of the acid chloride and the C-F stretches of the trifluoromethyl group, have not been published.

Detailed mass spectrometry data, including the molecular ion peak (M⁺) and the fragmentation pattern for this compound, are not available in surveyed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Techniques for Purity and Analysis

Chromatography is a cornerstone for the separation and analysis of this compound from its starting materials, byproducts, and degradation products. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized, often requiring derivatization to enhance stability and detectability.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, the high reactivity of acyl chlorides like this compound presents a challenge for direct GC analysis. To overcome this, derivatization is a commonly employed strategy to convert the acyl chloride into a more stable and less reactive compound prior to injection into the GC system. americanpharmaceuticalreview.comoup.comnih.gov This approach not only improves the chromatographic performance but also allows for the simultaneous determination of the parent carboxylic acid, which may be present as an impurity. oup.comnih.gov

One common derivatization technique involves the reaction of the acyl chloride with an alcohol, such as methanol (B129727) or 2-butanol, to form the corresponding ester. acs.orgchromforum.org Another approach is to react the acyl chloride with a secondary amine, like diethylamine, to form a stable amide derivative. oup.comnih.gov These derivatives are typically more volatile and less prone to degradation in the hot injector and column of the gas chromatograph.

The choice of column is critical for achieving good separation. A non-polar or medium-polarity column is often suitable for the analysis of the derivatized products. The selection of the detector depends on the sensitivity and selectivity required. A Flame Ionization Detector (FID) is a common choice for general-purpose analysis, while a mass spectrometer (MS) can provide definitive identification of the derivatives and any impurities. chromforum.org

Below is a table summarizing typical GC conditions for the analysis of acyl chlorides after derivatization:

| Parameter | Typical Conditions |

| Derivatization Agent | Diethylamine or Methanol |

| Column | DB-5, DB-wax, or similar |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 40-60 °C, ramped to 230-250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Carrier Gas | Helium or Nitrogen |

This table presents generalized GC parameters; specific conditions would need to be optimized for the analysis of this compound derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. However, the direct analysis of highly reactive acyl chlorides like this compound by reversed-phase HPLC is challenging due to their rapid reaction with water and other protic solvents commonly used in mobile phases. americanpharmaceuticalreview.com Therefore, derivatization is a frequently used strategy to enable the analysis of acyl chlorides by HPLC. americanpharmaceuticalreview.comnih.gov

Derivatization converts the reactive acyl chloride into a more stable derivative that is compatible with common reversed-phase HPLC conditions. americanpharmaceuticalreview.comresearchgate.net A common approach is to react the acyl chloride with an alcohol, such as methanol, to form the corresponding methyl ester. researchgate.netresearchgate.net This ester is typically stable in aqueous-organic mobile phases and can be readily separated and quantified. Another strategy involves derivatization with a UV-active reagent, such as a nitrophenylhydrazine, to enhance the detectability of the compound, especially at trace levels. nih.govgoogle.com This is particularly useful if the acyl chloride itself lacks a strong chromophore. americanpharmaceuticalreview.com

The choice of the HPLC column and mobile phase is critical for achieving a successful separation. A C18 column is a common choice for the reversed-phase separation of the derivatized products. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a buffer to control the pH. The detector is usually a UV detector, set at a wavelength where the derivative has strong absorbance. A diode array detector (DAD) can be particularly useful for method development and for confirming the identity of the peaks. researchgate.net

Below is a table summarizing typical HPLC conditions for the analysis of acyl chlorides after derivatization:

| Parameter | Typical Conditions |

| Derivatization Agent | Methanol or 2-Nitrophenylhydrazine nih.govresearchgate.net |

| Column | C18, Purospher STAR, or similar orientjchem.org |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Wavelength | Dependent on the derivative (e.g., ~225 nm or in the visible range for specific derivatives) orientjchem.org |

| Flow Rate | 1.0 mL/min orientjchem.org |

This table presents generalized HPLC parameters; specific conditions would need to be optimized for the analysis of derivatized this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of 4-(Trifluoromethyl)phenylacetyl Chloride

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like this compound, DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and predict various properties. researchgate.net

A DFT study would typically start with the optimization of the ground-state geometry of the molecule. This process finds the lowest energy arrangement of the atoms. From the optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, vibrational frequencies can be calculated to predict the infrared and Raman spectra of the molecule, which can be compared with experimental data for validation of the computational model. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters of this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.80 Å |

| C=O | 1.20 Å | |

| C-CF3 | 1.50 Å | |

| Bond Angle | O=C-Cl | 120.5° |

| C-C-CF3 | 121.0° | |

| Dihedral Angle | Phenyl-C-C=O | ~30° (for a stable conformer) |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation. Actual values would require a specific computational study.

Molecular orbital analysis provides insights into the distribution of electrons within a molecule and its chemical reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is useful for understanding charge distribution, hybridization, and intramolecular interactions. For this compound, NBO analysis could reveal the extent of electron delocalization from the phenyl ring to the acetyl chloride group and the electron-withdrawing effect of the trifluoromethyl group.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. malayajournal.org For this compound, the LUMO would likely be centered on the carbonyl carbon of the acetyl chloride group, making it susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: The data in this table is illustrative and represents typical values. Actual values would require a specific computational study.

Conformational Analysis and Energy Landscapes

Molecules that have rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. mdpi.commdpi.com For this compound, rotation around the single bond connecting the phenyl ring to the acetyl group is of particular interest.

A potential energy surface (PES) scan can be performed by systematically rotating this bond and calculating the energy at each step. mdpi.com This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between conformers. mdpi.com The results of such an analysis would reveal the most stable conformation of the molecule and the energy barriers for interconversion between different conformers.

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry can be used to simulate chemical reactions, providing detailed information about the reaction mechanism. nih.gov For reactions involving this compound, such as its reaction with a nucleophile, computational methods can be used to map out the entire reaction pathway.

This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. scm.comrsc.org The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the energy of the transition state, the activation energy for the reaction can be determined. Various computational techniques, such as nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations, can be used to find and verify the transition state structure.

Structure-Activity Relationship (SAR) Modeling (if applicable to derivatives)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used in drug discovery and materials science to correlate the chemical structure of a series of compounds with their biological activity or physical properties. researcher.lifenih.govmdpi.com If a series of derivatives of this compound were synthesized and tested for a particular activity (e.g., as enzyme inhibitors), SAR and QSAR models could be developed.

These models use molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), to build a mathematical relationship with the observed activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. For derivatives of this compound, descriptors related to the nature and position of substituents on the phenyl ring would likely be important variables in a QSAR model.

Conclusion and Future Research Perspectives

Summary of Current Research on 4-(Trifluoromethyl)phenylacetyl Chloride

Current research on this compound primarily centers on its role as a building block in organic synthesis. It is a derivative of 4-(Trifluoromethyl)phenylacetic acid, a compound that has been investigated for its own synthetic utility, including in diolefination reactions. sigmaaldrich.com The acetyl chloride functional group makes this compound a reactive acylating agent, readily participating in reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Detailed studies on the synthesis of this compound itself are not extensively reported in readily available literature, but it is understood to be prepared from its corresponding carboxylic acid, 4-(Trifluoromethyl)phenylacetic acid. Standard methods for this conversion include reaction with reagents like thionyl chloride or oxalyl chloride. researchgate.netchemicalbook.com

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. For instance, derivatives of phenylacetic acid containing a trifluoromethylphenyl group have been synthesized and evaluated as potential Peroxisome Proliferator-Activated Receptor (PPAR) delta agonists, which are targets for treating metabolic syndrome. researchgate.net The 4-(trifluoromethyl)phenyl moiety is a key structural feature in various bioactive molecules, and the acetyl chloride provides a convenient handle for elaboration of the molecular structure.

Emerging Trends in Trifluoromethylated Compounds Research

The broader field of trifluoromethylated compounds is experiencing rapid growth, driven by the significant advantages these moieties impart to bioactive molecules. Several key trends are shaping the future of this research area.

Novel Trifluoromethylation Methodologies: Chemists are continuously developing more efficient, selective, and environmentally friendly methods for introducing the CF3 group into organic molecules. researchgate.net This includes the use of photocatalytic methods for decarboxylative trifluoromethylation of trifluoroacetic acid and its derivatives, offering milder reaction conditions compared to traditional methods. nih.gov

Increased Use in Drug Discovery: The inclusion of trifluoromethyl groups is a well-established strategy to enhance the drug-like properties of a molecule. mdpi.com It can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and alter the acidity or basicity of nearby functional groups, which can lead to stronger binding with protein targets. hovione.com A review of FDA-approved drugs over the last 20 years highlights a significant number of pharmaceuticals containing the trifluoromethyl group. mdpi.com

Table 1: Key Properties Imparted by Trifluoromethyl Groups in Drug Design

| Property | Effect of Trifluoromethyl Group | Reference |

|---|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond | mdpi.com |

| Lipophilicity | Increased, aiding in cell membrane permeability | hovione.com |

| Binding Affinity | Can be enhanced through electronic effects | researchgate.net |

Applications in Agrochemicals and Materials Science: Beyond pharmaceuticals, trifluoromethylated compounds are crucial in the development of modern agrochemicals, such as herbicides and pesticides, where enhanced stability and bioactivity are desired. In materials science, the unique properties of the CF3 group are exploited to create advanced polymers and coatings with tailored properties.

Potential for Novel Applications and Derivatization Strategies

The reactivity of the acyl chloride group in this compound opens up a wide range of possibilities for the synthesis of novel derivatives with unique applications.

Derivatization with Bioactive Scaffolds: A primary strategy involves reacting this compound with various amines and alcohols that are themselves part of known bioactive scaffolds. This allows for the systematic exploration of how the 4-(trifluoromethyl)phenylacetyl moiety influences the biological activity of the parent molecule. For example, its reaction with chiral amines can be used to create diastereomeric amides, a technique often employed in chiral separations and the synthesis of enantiomerically pure compounds.

Synthesis of Novel Heterocycles: Acyl chlorides are versatile precursors for the synthesis of a variety of heterocyclic compounds, which are prevalent in many pharmaceuticals. This compound could be utilized in cyclization reactions to generate novel trifluoromethylated heterocycles with potential therapeutic applications.

Development of Molecular Probes and Labeling Agents: The distinct spectroscopic signature of the trifluoromethyl group (in 19F NMR) makes it an attractive tag for molecular probes. Derivatization of biomolecules or other molecules of interest with this compound could facilitate their detection and quantification in complex biological systems.

Interdisciplinary Research Opportunities

The study and application of this compound and its derivatives present numerous opportunities for collaboration across different scientific disciplines.

Medicinal Chemistry and Pharmacology: Synthetic chemists can design and synthesize novel compounds derived from this compound, which can then be evaluated by pharmacologists for their biological activity against various disease targets. This synergy is crucial for the discovery of new drug candidates.

Agrochemical Science and Environmental Chemistry: The development of new pesticides and herbicides based on trifluoromethylated structures requires collaboration between synthetic chemists and agricultural scientists to assess efficacy and environmental scientists to evaluate their persistence and impact on ecosystems.

Materials Science and Engineering: Chemists can create novel polymers and materials incorporating the 4-(trifluoromethyl)phenylacetyl moiety. Materials scientists can then characterize the physical and chemical properties of these new materials, such as thermal stability, hydrophobicity, and optical properties, for potential applications in coatings, electronics, and other advanced technologies.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethyl)phenylacetic acid |

| Thionyl chloride |

| Oxalyl chloride |

常见问题

Q. What are the established synthetic routes for 4-(trifluoromethyl)phenylacetyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorination of 4-(trifluoromethyl)phenylacetic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). Key steps include:

- Acid activation : The carboxylic acid group is reacted with excess SOCl₂ under anhydrous conditions, often with catalytic dimethylformamide (DMF) to accelerate the reaction .

- Temperature control : Reactions are conducted at reflux (60–80°C) to ensure complete conversion while minimizing side reactions like hydrolysis.

- Purification : Distillation under reduced pressure or chromatography (for chiral variants) is used to isolate the acyl chloride .

Yield optimization : Excess chlorinating agent and inert atmosphere (N₂/Ar) are critical to suppress moisture-induced degradation. Reported yields range from 70–85% depending on purity of starting materials .

Q. How can researchers verify the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR spectroscopy : H and F NMR to confirm the absence of residual starting material (e.g., acid or alcohol byproducts). The trifluoromethyl group appears as a singlet at ~−63 ppm in F NMR .

- Mass spectrometry (MS) : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 222 (M⁺) with fragment ions corresponding to loss of Cl ( 187) and CF₃ ( 141) .

- Purity assays : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, with >95% purity achievable via fractional distillation .

Advanced Research Questions

Q. What role does this compound play in asymmetric synthesis, and how is enantioselectivity achieved?

This compound is widely used as a chiral derivatizing agent for resolving enantiomers in kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT). For example:

- Chiral auxiliary : The trifluoromethyl group enhances steric bulk, enabling selective formation of diastereomeric intermediates. In the synthesis of α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), the (S)-enantiomer is employed to resolve racemic alcohols or amines via F NMR or X-ray crystallography .

- Catalyst design : When coupled with palladium or rhodium catalysts, it facilitates enantioselective C–H functionalization in aromatic systems. The electron-withdrawing CF₃ group stabilizes transition states, improving enantiomeric excess (ee) to >90% in optimized cases .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?

Contradictions in NMR or MS data often arise from:

- Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift H and F signals. For example, the CF₃ group’s F chemical shift varies by ±1 ppm depending on solvent polarity .

- Impurity interference : Residual moisture or chlorinating agents (e.g., SOCl₂) can generate HCl, leading to unexpected peaks. Drying samples over molecular sieves and repeated vacuum distillation mitigate this .

- Chiral variants : Enantiopure derivatives (e.g., MTPA-Cl) require chiral HPLC or polarimetry to confirm ee, as standard NMR may not distinguish enantiomers .

Q. What strategies are effective for introducing this compound into complex molecular architectures?

Key methodologies include:

- Nucleophilic acyl substitution : React with amines or alcohols to form amides/esters. For example, coupling with β-lactam antibiotics enhances metabolic stability via the CF₃ group’s lipophilicity .

- Cross-coupling reactions : Suzuki-Miyaura reactions using Pd catalysts enable incorporation into biaryl systems. The chloride leaving group facilitates transmetallation with boronic acids .

- Photoredox catalysis : Under blue light, the acyl chloride participates in radical-mediated C–C bond formation, useful for synthesizing fluorinated polymers .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。